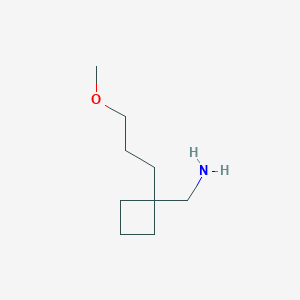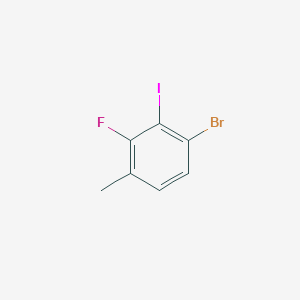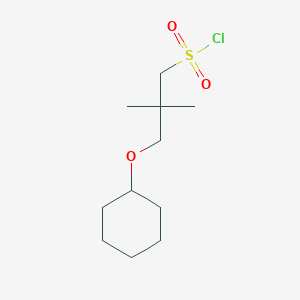
o-(2,4-Dinitrobenzyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(2,4-Dinitrobenzyl)hydroxylamine: is a chemical compound with the molecular formula C7H7N3O5 and a molecular weight of 213.15 g/mol . It is known for its use in various organic synthesis reactions due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: o-(2,4-Dinitrobenzyl)hydroxylamine can be synthesized through nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene by N-hydroxyphthalimide, followed by hydrazinolysis . The reaction involves the following steps:
Nucleophilic Aromatic Substitution: 2,4-dinitrochlorobenzene reacts with N-hydroxyphthalimide in the presence of a base such as triethylamine in acetone at room temperature.
Hydrazinolysis: The resulting product undergoes hydrazinolysis with hydrazine hydrate in a mixture of dichloromethane and methanol at 0°C.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The compound is commercially available and can be custom synthesized in bulk .
Analyse Chemischer Reaktionen
Types of Reactions: o-(2,4-Dinitrobenzyl)hydroxylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: It acts as an electrophilic aminating agent, donating a free NH2 group to various nucleophiles.
Addition-Elimination Reactions: It participates in nucleophilic addition-elimination reactions, particularly with carbon-oxygen double bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as bases (e.g., sodium hydride) and solvents like tetrahydrofuran are commonly used.
Addition-Elimination Reactions: Brady’s reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid) is used for testing carbon-oxygen double bonds.
Major Products Formed:
Nucleophilic Substitution: Products include various amino derivatives, such as ethyl amino acetates.
Addition-Elimination Reactions: The reaction with aldehydes and ketones forms 2,4-dinitrophenylhydrazones.
Wissenschaftliche Forschungsanwendungen
o-(2,4-Dinitrobenzyl)hydroxylamine has several scientific research applications:
Organic Synthesis: It is used as an aminating agent in the synthesis of various organic molecules.
Medicinal Chemistry: The compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Analytical Chemistry: It is used in derivatization reactions for the analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry.
Wirkmechanismus
The mechanism of action of o-(2,4-Dinitrobenzyl)hydroxylamine involves its role as an electrophilic aminating agent. It donates a free NH2 group to nucleophiles, facilitating the formation of C-N, N-N, O-N, and S-N bonds . The compound’s electrophilic nature allows it to react with various nucleophiles under mild conditions, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenylhydrazine (2,4-DNPH): Used in similar addition-elimination reactions with aldehydes and ketones.
O-benzylhydroxylamine (O-BHA): Another electrophilic aminating agent used in derivatization reactions.
O-(diphenylphosphinyl)hydroxylamine (DPPH): Used for stereo- and regioselective bond-formation reactions.
Uniqueness: o-(2,4-Dinitrobenzyl)hydroxylamine is unique due to its specific reactivity and stability under various conditions. Its ability to donate a free NH2 group to a wide range of nucleophiles makes it a valuable reagent in both synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H7N3O5 |
|---|---|
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
O-[(2,4-dinitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7N3O5/c8-15-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4,8H2 |
InChI-Schlüssel |
WHEOQRZDTYZGNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13639247.png)
![2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B13639251.png)

![tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate](/img/structure/B13639253.png)







![5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)
